1H-Pyrrole, 1,1'-(sulfonyldi-4,1-phenylene)bis[2,5-dimethyl-
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Overview
Description
1H-Pyrrole, 1,1’-(sulfonyldi-4,1-phenylene)bis[2,5-dimethyl-]: is a complex organic compound characterized by the presence of pyrrole rings and sulfonyldi-phenylene linkages
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole, 1,1’-(sulfonyldi-4,1-phenylene)bis[2,5-dimethyl-] typically involves the reaction of 2,5-dimethylpyrrole with a sulfonyldi-phenylene precursor under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole, 1,1’-(sulfonyldi-4,1-phenylene)bis[2,5-dimethyl-] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions may yield different derivatives depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups .
Scientific Research Applications
1H-Pyrrole, 1,1’-(sulfonyldi-4,1-phenylene)bis[2,5-dimethyl-] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 1,1’-(sulfonyldi-4,1-phenylene)bis[2,5-dimethyl-] involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
- 1H-Pyrrole-2,5-dione, 1,1’-(methylenedi-4,1-phenylene)bis-
- 1H-Pyrrole-2,5-dione, 1,1’-(sulfonyldi-3,1-phenylene)bis-
- 1,1’-(1,2-Ethynediyldi-4,1-phenylene)bis(2,5-dimethyl-1H-pyrrole)
Comparison: 1H-Pyrrole, 1,1’-(sulfonyldi-4,1-phenylene)bis[2,5-dimethyl-] is unique due to its specific sulfonyldi-phenylene linkage, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
92596-43-5 |
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Molecular Formula |
C24H24N2O2S |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
1-[4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]sulfonylphenyl]-2,5-dimethylpyrrole |
InChI |
InChI=1S/C24H24N2O2S/c1-17-5-6-18(2)25(17)21-9-13-23(14-10-21)29(27,28)24-15-11-22(12-16-24)26-19(3)7-8-20(26)4/h5-16H,1-4H3 |
InChI Key |
VGHWHOBOZFXCJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)N4C(=CC=C4C)C)C |
Origin of Product |
United States |
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